molecular formula C24H22N4O6S2 B2718727 N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 1006830-58-5

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2718727
CAS RN: 1006830-58-5
M. Wt: 526.58
InChI Key: RFAQXKQFZPALEI-IZHYLOQSSA-N
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Description

The compound “N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a nitro group, which is a functional group consisting of nitrogen and oxygen .


Molecular Structure Analysis

The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Scientific Research Applications

Antimicrobial and Anticancer Activities

A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives evaluated for their in vitro antimicrobial and anticancer potentials. Among these, specific derivatives demonstrated significant antimicrobial and anticancer activities, highlighting the potential of benzothiazol derivatives in developing new therapeutic agents (Deep et al., 2016).

Antidiabetic Screening

Lalpara et al. (2021) conducted a study on the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for in vitro antidiabetic activity, demonstrating the potential of benzothiazole derivatives in antidiabetic drug development (Lalpara et al., 2021).

Carbonic Anhydrase Inhibition

The synthesis and characterization of metal complexes of heterocyclic sulfonamide, showing strong carbonic anhydrase (CA) inhibitory properties, were reported by Büyükkıdan et al. (2013). These complexes were found to be potent inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, offering insights into the development of new CA inhibitors (Büyükkıdan et al., 2013).

Antibacterial Effects

Behrami and Dobroshi (2019) explored the antibacterial activity of synthesized 4-hydroxy-chromen-2-one derivatives. These compounds demonstrated significant bacteriostatic and bactericidal activity against various bacterial strains, underscoring the potential of benzothiazole derivatives in antibacterial drug development (Behrami & Dobroshi, 2019).

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S2/c1-16-7-10-18(11-8-16)36(32,33)26-20-6-4-3-5-19(20)23(29)25-24-27(13-14-34-2)21-12-9-17(28(30)31)15-22(21)35-24/h3-12,15,26H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAQXKQFZPALEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)[N+](=O)[O-])CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide

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